molecular formula C18H18N2O3 B4672344 2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol

2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol

Cat. No. B4672344
M. Wt: 310.3 g/mol
InChI Key: LWRNKRWWWITVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPT and belongs to the family of pyrazole derivatives. PPT has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.

Mechanism of Action

The mechanism of action of PPT involves its interaction with estrogen receptors. PPT acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in a tissue-specific manner. This results in the activation or inhibition of specific genes, leading to its various biological effects.
Biochemical and Physiological Effects:
PPT has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PPT has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, PPT has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using PPT in lab experiments is its high selectivity towards estrogen receptors. This allows for specific targeting of estrogen receptors and the study of their biological effects. However, one of the limitations of using PPT is its potential toxicity and the need for careful optimization of dosage and exposure time.

Future Directions

For the study of PPT include further optimization of its synthesis method to improve yields and reduce the number of steps involved. Additionally, PPT can be further studied for its potential applications in the treatment of various diseases, including breast cancer, osteoporosis, and cardiovascular disease. Further research can also be conducted on the potential toxicity of PPT and its effects on the environment.

Scientific Research Applications

PPT has been used extensively in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. PPT has also been used in the study of estrogen receptors and their role in breast cancer.

properties

IUPAC Name

2-(4-phenoxy-1H-pyrazol-5-yl)-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-10-22-14-8-9-15(16(21)11-14)18-17(12-19-20-18)23-13-6-4-3-5-7-13/h3-9,11-12,21H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRNKRWWWITVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenoxy-1H-pyrazol-5-yl)-5-propoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
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2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
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2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
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2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
Reactant of Route 5
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